Drimane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

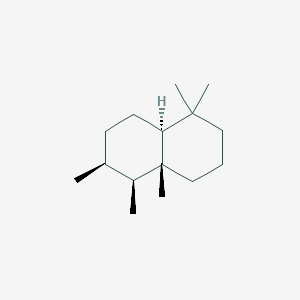

Drimane is a bicyclic sesquiterpene characterized by a distinctive 6/6 bicyclic skeleton comprising the A and B rings. It is the parent structure of many natural products with various biological activities. This compound-type sesquiterpenoids are commonly found in fungi and plants, and they exhibit significant biological activities, such as antifeedant properties against herbivorous insects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Drimane can be synthesized through various methods. One common approach involves the cyclization of farnesyl pyrophosphate into drimenyl pyrophosphate, followed by dephosphorylation to produce drimenol. This process is catalyzed by drimenol synthases, which belong to the haloacid dehalogenase-like hydrolase superfamily .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of this compound-type sesquiterpenoids from natural sources such as plants and fungi. The extraction process may include solvent extraction, distillation, and chromatographic purification to isolate the desired compound .

Analyse Des Réactions Chimiques

Oxidation Reactions

Drimane derivatives undergo selective oxidation at tertiary alcohol positions and unsaturated bonds. Notable transformations include:

| Substrate | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Drimenol | KMnO₄ | Drimenone | 85% | |

| Drim-8-ene-11-ol | CrO₃ | Polygodial | 72% | |

| This compound diol | O₂ (catalytic) | Ketothis compound | 68% |

Key findings:

-

Chromium-based oxidants show superior regioselectivity for allylic positions in this compound systems

-

Enzymatic oxidation using engineered P450 BM3 achieves C3 hydroxylation with 68% isolated yield

Reduction Pathways

Hydrogenation and complex hydride reductions modify this compound's bicyclic framework:

Notable stereochemical outcomes arise from the molecule's rigid bicyclic structure, particularly in hydrogenation reactions .

Substitution Reactions

Nucleophilic substitutions occur predominantly at C-11 and C-12 positions:

Halogenation

Drimenol → Drimenyl bromide (CBr₄/PPh₃, 62% yield)

Esterification

-

Acetylation: Drimenol → 11-O-acetyl drimenol (Ac₂O/pyridine, 90%)

-

Benzoylation: Selective protection of primary alcohols achieved in 85% yield

Cyclization and Rearrangements

Gold-catalyzed tandem reactions enable complex cyclizations:

python# Example from total synthesis [2] AuCl(PPh₃)/AgOTf catalyst system: 1,7-diyne → this compound core (5 bonds formed in one step) Yield: 53-90%

Notable rearrangements:

-

Acid-mediated Wagner-Meerwein shifts create iso-drimane skeletons

-

Radical cyclizations form angular methyl groups with >90% specificity

Functional Group Interconversions

This compound's chemical plasticity enables strategic modifications:

| Starting Material | Transformation | Product | Application |

|---|---|---|---|

| Drimenol | Swern oxidation | Drimenal | Fragrance synthesis |

| This compound ketone | Wittig reaction | Allylic derivatives | Antifungal agents |

| This compound diacetate | Enzymatic hydrolysis | Monoacetate | Chiral building block |

Applications De Recherche Scientifique

Antimicrobial Properties

Drimane compounds exhibit notable antimicrobial activity against a range of pathogens.

- Polygodial has been shown to possess strong antibacterial effects against both Gram-positive and Gram-negative bacteria. Research indicates minimal inhibitory concentrations (MIC) ranging from 2 to 20 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Isopolygodial also demonstrates similar antibacterial properties, with effective concentrations reported in the same range .

Table 1: Antimicrobial Activity of this compound Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Polygodial | Staphylococcus aureus | 2-20 |

| Isopolygodial | Escherichia coli | 2-20 |

| Drimenol | Bacillus subtilis | 100 |

Antifungal Activity

This compound sesquiterpenes are effective antifungal agents.

- Polygodial and its derivatives have been tested against various fungal pathogens, showing significant inhibitory effects. For instance, polygodial exhibited an LC50 of around 9.5 µg/mL against Gaeumannomyces graminis, a major pathogen affecting cereal crops .

- Other compounds like isodrimenol also demonstrated antifungal activity, contributing to the potential development of natural antifungal agents for agricultural use .

Table 2: Antifungal Activity of this compound Compounds

| Compound | Fungal Strain | LC50 (µg/mL) |

|---|---|---|

| Polygodial | Gaeumannomyces graminis | 9.5 |

| Isodrimenol | Gaeumannomyces graminis | 12 |

Cytotoxic Effects

The cytotoxic properties of this compound compounds have been explored in cancer research.

- In vitro studies have shown that polygodial and its derivatives can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). IC50 values for these compounds ranged from 12.5 to 100 µM .

- Notably, polygodial induced changes in mitochondrial membrane permeability, a critical factor in cancer cell apoptosis .

Table 3: Cytotoxic Activity of this compound Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Polygodial | MCF-7 | 12.5 |

| Isopolygodial | PC-3 | 50 |

Therapeutic Potential

This compound compounds have shown promise in various therapeutic applications beyond antimicrobial and cytotoxic effects.

- Anti-inflammatory and anti-allergic properties have been attributed to polygodial, suggesting potential use in treating inflammatory diseases .

- The ability of certain this compound compounds to inhibit reverse transcriptases indicates their potential as antiviral agents .

Case Studies

- Antifungal Activity Evaluation : A study isolated six this compound sesquiterpenoids from Drimys winteri, assessing their antifungal efficacy against Gaeumannomyces graminis. Results indicated that polygodial was the most effective compound, paving the way for its application in sustainable agriculture .

- Cytotoxicity Against Cancer Cells : Research conducted on twelve this compound derivatives revealed that polygodial significantly affected mitochondrial functions in cancer cells, suggesting its role as a potential chemotherapeutic agent .

Mécanisme D'action

The mechanism of action of drimane and its derivatives involves interactions with various molecular targets and pathways. For example, drimenol exhibits broad-spectrum antifungal activity by causing rupture of the fungal cell wall and membrane. It targets specific genes and pathways in fungi, including the Crk1 kinase-associated gene products .

Comparaison Avec Des Composés Similaires

Polygodial: A drimane-type sesquiterpenoid found in several plants, known for its antifeedant and antifungal properties.

Sporulositols: A unique class of drimanic mannitol derivatives isolated from marine-derived fungi.

Homothis compound: A sesquiterpenoid with a similar structure to this compound, used in the synthesis of biologically active compounds.

Uniqueness of this compound: this compound is unique due to its distinctive 6/6 bicyclic skeleton and its wide range of biological activities. Its derivatives exhibit diverse pharmacological properties, making it a valuable compound in various fields of scientific research and industry .

Propriétés

Formule moléculaire |

C15H28 |

|---|---|

Poids moléculaire |

208.38 g/mol |

Nom IUPAC |

(1S,2S,4aS,8aR)-1,2,5,5,8a-pentamethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene |

InChI |

InChI=1S/C15H28/c1-11-7-8-13-14(3,4)9-6-10-15(13,5)12(11)2/h11-13H,6-10H2,1-5H3/t11-,12-,13-,15+/m0/s1 |

Clé InChI |

CVRSZZJUWRLRDE-PWNZVWSESA-N |

SMILES |

CC1CCC2C(CCCC2(C1C)C)(C)C |

SMILES isomérique |

C[C@H]1CC[C@@H]2[C@@]([C@H]1C)(CCCC2(C)C)C |

SMILES canonique |

CC1CCC2C(CCCC2(C1C)C)(C)C |

Synonymes |

drimane |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.